Product packaging for 3-[(2-Methoxyphenyl)methyl]azetidine(Cat. No.:CAS No. 887594-78-7)

3-[(2-Methoxyphenyl)methyl]azetidine

Cat. No.: B121571
CAS No.: 887594-78-7
M. Wt: 177.24 g/mol
InChI Key: MYUDTIJBIZOHIX-UHFFFAOYSA-N
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Description

Product Overview 3-[(2-Methoxyphenyl)methyl]azetidine is an organic compound with the molecular formula C11H15NO and a CAS Registry Number of 887594-78-7 . It is supplied as a research chemical exclusively for laboratory use. Research Applications and Value This compound serves as a valuable azetidine-based building block in medicinal chemistry and drug discovery. The azetidine ring is a significant pharmacophore in the design of novel bioactive molecules . For instance, molecular hybrids incorporating azetidine and thiourea motifs have been designed and synthesized as potential anticancer agents, demonstrating in vitro antiproliferative activity against a range of human cancer cell lines . These hybrids function by inhibiting key biological targets, such as the vascular endothelial growth factor receptor-2 (VEGFR-2), which is a critical protein in the process of tumor angiogenesis . The structural features of this compound make it a versatile intermediate for generating DNA-encoded libraries and for use in Suzuki-Miyaura cross-coupling reactions to create more complex, diversified molecules for biological screening . Handling and Safety This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the material safety data sheet (MSDS) prior to handling and adhere to all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B121571 3-[(2-Methoxyphenyl)methyl]azetidine CAS No. 887594-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-5-3-2-4-10(11)6-9-7-12-8-9/h2-5,9,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUDTIJBIZOHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588383
Record name 3-[(2-Methoxyphenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887594-78-7
Record name 3-[(2-Methoxyphenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 2 Methoxyphenyl Methyl Azetidine and Analogous Azetidine Derivatives

Ring-Forming Reactions for Azetidine (B1206935) Core Construction

The synthesis of the azetidine scaffold is a significant challenge due to the inherent ring strain of the four-membered heterocycle. rsc.orgbeilstein-journals.org Chemists have developed several elegant strategies to overcome this, which can be broadly categorized into cyclization, cycloaddition, and conjugate addition reactions.

Cyclization Approaches

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a C-N bond to close the ring. These methods often start with acyclic precursors containing a nitrogen nucleophile and a carbon atom with a suitable leaving group.

A classic and widely used method is the intramolecular SN2 reaction, where a nitrogen atom displaces a leaving group (such as a halogen or mesylate) positioned at the γ-carbon. frontiersin.org A more contemporary approach involves the intramolecular aminolysis of 3,4-epoxy amines, which can serve as an alternative pathway to construct the azetidine ring. frontiersin.org Another innovative strategy utilizes cyclopropane (B1198618) 1,1-diesters as 1,3-biselectrophiles. In this method, a Lewis acid activates the cyclopropane ring for opening by an amine, and a subsequent oxidation step generates a second electrophilic site, enabling ring closure to form the azetidine. thieme-connect.com

Recent advancements in photochemistry and radical chemistry have introduced novel cyclization pathways. For instance, a copper-catalyzed, visible-light-mediated radical 4-exo-dig cyclization of ynamides provides a regioselective route to azetidines through an anti-Baldwin ring closure. nih.gov Similarly, the Norrish–Yang cyclization, a photochemical reaction, proceeds via a 1,5-hydrogen atom transfer from an α-aminoacetophenone precursor, followed by radical recombination to forge the azetidine ring. beilstein-journals.org

Cyclization MethodKey PrecursorMechanismKey Features
Intramolecular SN2γ-Amino Halide/MesylateNucleophilic SubstitutionClassic, reliable method for C-N bond formation. frontiersin.org
Aminolysis of Epoxides3,4-Epoxy AmineNucleophilic Ring OpeningAlternative to traditional leaving groups. frontiersin.org
Cyclopropane Ring Opening/ClosingCyclopropane 1,1-diester & AmineLewis Acid & Oxidant Relay CatalysisUses cyclopropanes as 1,3-biselectrophiles. thieme-connect.com
Radical 4-exo-dig CyclizationYnamideCopper-Photoredox CatalysisAchieves an unfavorable anti-Baldwin cyclization. nih.gov
Norrish-Yang Cyclizationα-AminoacetophenonePhotochemical 1,5-HAT & Ring ClosureForms azetidinols from readily available ketones. beilstein-journals.org

Cycloaddition Reactions (e.g., [2+2] Photocycloaddition, Kinugasa Cycloaddition)

Cycloaddition reactions represent one of the most efficient methods for assembling the azetidine ring in a single step. rsc.org These reactions are prized for their ability to rapidly build molecular complexity.

The [2+2] photocycloaddition , also known as the aza Paternò-Büchi reaction, involves the reaction of an alkene with a photochemically excited imine to form the azetidine ring directly. rsc.orgresearchgate.net Historically, this reaction was limited by the need for UV light and the use of cyclic imines to prevent competing isomerization pathways. rsc.orgresearchgate.net However, recent breakthroughs have enabled visible-light-mediated intermolecular aza Paternò-Büchi reactions using photocatalysts. rsc.orgnih.gov A notable example is the use of 2-isoxazoline-3-carboxylates as versatile oxime precursors, which can be activated by an iridium photocatalyst via triplet energy transfer to react with a wide range of alkenes under mild conditions. rsc.orgresearchgate.netnih.gov

The Kinugasa reaction is a copper(I)-catalyzed 1,3-dipolar cycloaddition between a nitrone and a terminal alkyne. academie-sciences.frnih.gov This process does not directly yield an azetidine but instead forms a β-lactam (azetidin-2-one), which is a valuable synthetic intermediate that can be subsequently reduced to the corresponding azetidine. nih.govmagtech.com.cn The reaction is known for its high stereoselectivity, typically affording cis-substituted β-lactams. organicreactions.org It proceeds through a cascade involving the formation of a copper acetylide, its cycloaddition onto the nitrone, and a subsequent rearrangement. organicreactions.org

Cycloaddition MethodReactantsInitial ProductKey Features
[2+2] Photocycloaddition (Aza Paternò-Büchi)Imine/Oxime + AlkeneAzetidineDirect, atom-economical route; modern variants use visible light. rsc.orgnih.gov
Kinugasa ReactionNitrone + Terminal Alkyneβ-Lactam (Azetidin-2-one)Copper(I)-catalyzed; highly stereoselective for cis-products. nih.govorganicreactions.org

Aza-Michael Addition Strategies

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for C-N bond formation. mdpi.com While not always a direct ring-closing step, it is a key strategy for constructing functionalized azetidines from readily available precursors.

A common synthetic sequence begins with a protected azetidin-3-one. A Horner-Wadsworth-Emmons reaction can convert the ketone into an α,β-unsaturated ester, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.comresearchgate.netnih.gov This compound serves as an excellent Michael acceptor. The subsequent aza-Michael addition of a primary or secondary amine to this acceptor yields a 3,3-disubstituted azetidine, effectively building the desired complexity on the pre-formed ring. mdpi.comresearchgate.netnih.gov This strategy is versatile, allowing for the introduction of a wide variety of substituents onto the azetidine core. mdpi.com

Functionalization and Derivatization Strategies for the (2-Methoxyphenyl)methyl Moiety

Once the azetidine core is established, the next critical phase is the introduction of the specific (2-methoxyphenyl)methyl substituent. Modern synthetic chemistry offers powerful C-C bond-forming reactions to achieve this functionalization with high precision.

Introduction of the (2-Methoxyphenyl)methyl Group via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is particularly well-suited for this purpose due to its mild conditions and high functional group tolerance. mdpi.com

To synthesize 3-[(2-Methoxyphenyl)methyl]azetidine, a plausible strategy involves the Suzuki-Miyaura coupling of a 3-functionalized azetidine with a suitable partner. For example, a protected 3-bromo- (B131339) or 3-iodoazetidine (B8093280) could be coupled with (2-methoxyphenyl)methylboronic acid. Conversely, a protected azetidine-3-boronic acid or its ester derivative could be reacted with 2-methoxybenzyl bromide. This approach has been successfully applied to the diversification of azetidine scaffolds, such as the coupling of a brominated pyrazole-azetidine hybrid with various arylboronic acids, including methoxyphenylboronic acids, to generate novel derivatives. nih.govnih.gov The efficiency of azetidine-based ligands in palladium catalysts for Suzuki-Miyaura couplings further highlights the compatibility of this ring system with the reaction conditions. researchgate.netresearchgate.net

Directed C(sp³)–H Arylation and Functionalization of Azetidines

Directed C(sp³)–H arylation represents a more recent and highly efficient strategy for functionalizing saturated heterocycles, including azetidines. rsc.org This methodology avoids the need for pre-functionalization (e.g., halogenation or borylation) of the substrate, instead activating a specific C-H bond directly.

The process typically involves installing a directing group on the azetidine nitrogen. This group coordinates to a transition metal catalyst, such as palladium, and positions it in close proximity to a specific C(sp³)–H bond (e.g., at the C-3 position). researchgate.net This directed activation facilitates the cleavage of the C-H bond and subsequent coupling with an arylating agent, like an iodoarene. This approach has been demonstrated for the C-3 arylation of other saturated N-heterocycles and is a promising strategy for the direct synthesis of 3-aryl azetidines. researchgate.net While sometimes observed as a side reaction, targeted C(sp³)-H amination to form azetidine rings has also been developed, underscoring the utility of C-H activation in the chemistry of these strained rings. nih.gov

Modifications of the Azetidine Nitrogen (N-Alkylation)

N-alkylation is a fundamental transformation for diversifying the structure and properties of azetidine derivatives. This process involves the introduction of an alkyl group onto the nitrogen atom of the azetidine ring. A common strategy for achieving N-alkylation is the reaction of an N-unsubstituted or N-H azetidine with an alkyl halide in the presence of a base. rsc.orgnih.gov

For instance, the synthesis of N-alkylated azetidine-2-carbonitriles has been demonstrated through the α-alkylation of N-borane complexes. This method allows for the stereoselective introduction of various alkyl groups. rsc.orgrsc.org The reaction of N-((S)-1-arylethyl)azetidine-2-carbonitrile N-borane complexes with an electrophile like benzyl (B1604629) bromide in the presence of a strong base such as lithium diisopropylamide (LDA) yields the corresponding α-alkylated products with high diastereoselectivity. rsc.orgrsc.org

Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents in the presence of a copper catalyst, which provides access to a range of bis-functionalized azetidines bearing alkyl, allyl, vinyl, and benzyl groups. organic-chemistry.org Furthermore, a straightforward synthesis of 1,3-disubstituted azetidines can be accomplished by alkylating primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

The choice of the N-substituent can significantly influence the chemical and biological properties of the resulting azetidine derivative. Therefore, the development of efficient and versatile N-alkylation methods is crucial for creating libraries of analogous compounds for structure-activity relationship (SAR) studies.

Table 1: Examples of N-Alkylation Reactions for Azetidine Derivatives

Starting Material Reagents and Conditions Product Yield Reference
N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex 1. LDA, -78 °C; 2. Benzyl bromide, -78 °C to rt α-benzylated (2S,1'S)-5ba 72% rsc.orgrsc.org
Primary amines 2-substituted-1,3-propanediols, in situ generated bis-triflates 1,3-disubstituted azetidines N/A organic-chemistry.org
1-Azabicyclo[1.1.0]butane (ABB) Organometal reagents, Cu(OTf)₂ Bis-functionalized azetidines N/A organic-chemistry.org
N-H Azetidine Allyl bromide Mono-N-alkylated azetidine 82% rsc.org

Reduction of Azetidin-2-ones to Azetidines

The reduction of azetidin-2-ones, also known as β-lactams, is a well-established and reliable method for the synthesis of the corresponding azetidines. rsc.org This transformation is particularly valuable as a large number of β-lactams are readily accessible through various synthetic routes, including the Staudinger [2+2] cycloaddition. mdpi.comnih.gov

Several reducing agents can be employed for this conversion. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent that has been used for the reduction of β-lactams. acs.orgbhu.ac.in However, the outcome of LiAlH₄ reduction can be unpredictable, sometimes leading to ring cleavage (1,2-fission) to form γ-amino alcohols, especially with N-substituted β-lactams bearing electron-withdrawing groups. acs.orgbhu.ac.in

More selective reducing agents have been developed to favor the formation of azetidines. Hydroalanes, such as monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂), have proven to be effective for the selective reduction of β-lactams to azetidines, providing a straightforward and efficient route to enantiopure azetidines. acs.orgnih.gov For example, the reduction of enantiopure 4-aryl-β-lactams with monochloroalane in ether yields the corresponding azetidines in good yields. nih.gov

Recent advancements have also explored chemoselective zinc-catalyzed reduction of β-lactams with silanes as a milder alternative. acs.org The choice of the reducing agent and reaction conditions is critical to achieve the desired azetidine product while minimizing side reactions.

Table 2: Reducing Agents for the Conversion of Azetidin-2-ones to Azetidines

Reducing Agent Substrate Product Key Features Reference
Lithium aluminium hydride (LiAlH₄) Azetidin-2-ones Azetidines or γ-amino alcohols Powerful but can lead to ring cleavage. acs.orgbhu.ac.in
Monochloroalane (AlH₂Cl) Enantiopure 4-aryl-β-lactams Enantiopure azetidines High selectivity for azetidine formation. nih.gov
Dichloroalane (AlHCl₂) β-lactams Azetidines Selective reduction. nih.gov
Silanes with Zinc catalyst β-lactams Azetidines Milder reaction conditions. acs.org

Stereocontrolled Synthesis of Azetidine Derivatives

The biological activity of azetidine derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereocontrolled synthetic methods is of paramount importance for accessing enantiomerically pure and diastereomerically defined azetidines.

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. One strategy involves the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig cyclization to deliver cis-2,4-disubstituted azetidines. nih.gov The relative stereochemistry of the products can be confirmed by NMR spectroscopy and X-ray crystallography. nih.gov

Enantioselective synthesis focuses on controlling the absolute stereochemistry, producing one enantiomer in excess over the other. Copper-catalyzed asymmetric boryl allylation of azetines represents a powerful method for the direct difunctionalization of the azetine ring, constructing two new stereogenic centers with high enantioselectivity. acs.org This method provides convenient access to chiral 2,3-disubstituted azetidines, a class of compounds that were previously challenging to synthesize in enantioenriched forms. acs.org Another enantioselective approach is the phase-transfer-catalyzed synthesis of spirocyclic azetidine oxindoles, which can achieve high enantiomeric ratios through the use of novel chiral catalysts. nih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantioenriched product. (S)-1-Phenylethylamine has been successfully employed as a chiral auxiliary and a nitrogen atom donor in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.orgsemanticscholar.org Similarly, the Ellman tert-butanesulfinamide chiral auxiliary has been utilized in a three-step approach to C2-substituted azetidines with a broad range of substituents, demonstrating good yields and diastereoselectivity. acs.org

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product, is a highly efficient strategy. Chiral azetidines themselves can serve as effective ligands and organocatalysts in various asymmetric reactions, including Friedel-Crafts alkylations and Michael-type reactions. birmingham.ac.uk Copper complexes with bisphosphine ligands have been shown to catalyze the highly enantioselective difunctionalization of azetines. acs.org Furthermore, asymmetric thiourea (B124793) and squaramide organocatalysts provide access to α-azetidinyl alkyl halides with a tetrasubstituted chiral carbon center in high yields and enantioselectivities. nih.gov

Table 3: Stereocontrolled Synthetic Approaches to Azetidine Derivatives

Method Key Feature Example Application Reference
Iodine-mediated cyclization Diastereoselective formation of cis-2,4-disubstituted azetidines. Synthesis of cis-iodo-azetidines from homoallyl amines. nih.gov
Copper-catalyzed boryl allylation Enantioselective difunctionalization of azetines. Synthesis of chiral 2,3-disubstituted azetidines. acs.org
Phase-transfer catalysis Enantioselective synthesis using chiral catalysts. Synthesis of spirocyclic azetidine oxindoles. nih.gov
Chiral auxiliaries Use of temporary chiral groups to direct stereochemistry. Synthesis of enantiopure azetidine-2,4-dicarboxylic acids using (S)-1-phenylethylamine. rsc.orgsemanticscholar.org
Asymmetric catalysis Use of chiral catalysts for enantioselective transformations. Copper/bisphosphine catalyzed difunctionalization of azetines. acs.org

Green Chemistry Principles in Azetidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of nitrogen-containing heterocycles, including azetidines, to minimize environmental impact and enhance sustainability. mdpi.comnih.govmdpi.com Key aspects of green chemistry in this context include the use of safer solvents, the development of catalytic reactions, and the implementation of energy-efficient techniques.

The choice of solvent is a critical factor in the environmental performance of a chemical process. mdpi.com There is a growing trend towards replacing conventional volatile organic compounds with greener alternatives such as water, polyethylene (B3416737) glycol (PEG), and bio-based solvents like eucalyptol. mdpi.com Reactions in water are particularly attractive due to its low cost, non-toxicity, and abundance. researchgate.net

Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste. nih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govmdpi.comresearchgate.net One-pot and multicomponent reactions, which combine several synthetic steps into a single operation, also contribute to a greener process by minimizing intermediate purification steps and solvent usage. mdpi.comresearchgate.net

The application of these principles to azetidine synthesis is an active area of research, aiming to develop more sustainable and environmentally benign routes to these important heterocyclic compounds.

Chemical Reactivity and Mechanistic Studies of Azetidine Systems

Analysis of Ring Strain and Conformational Dynamics in Azetidines

Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain is a driving force for much of their reactivity, rendering them more susceptible to ring-opening reactions than their larger pyrrolidine (B122466) and piperidine (B6355638) counterparts. rsc.orgnih.gov However, the azetidine (B1206935) ring is notably more stable than the highly reactive three-membered aziridine (B145994) ring, which allows for easier handling and more controlled chemical transformations. rsc.orgrsc.org

The presence of a substituent at the 3-position, as in 3-[(2-Methoxyphenyl)methyl]azetidine, influences the conformational dynamics of the azetidine ring. The four-membered ring is not planar and undergoes a puckering motion. nih.gov Computational studies on analogous systems indicate that the azetidine ring can adopt either puckered structure depending on the backbone conformation. nih.gov For a 3-substituted azetidine, the substituent can exist in either a pseudo-axial or pseudo-equatorial position, and the equilibrium between these conformers is influenced by steric and electronic factors. The conformational preference can, in turn, affect the molecule's reactivity and its interactions with biological targets or catalysts. nih.gov

Comparative Ring Strain of Saturated Nitrogen Heterocycles

HeterocycleRing SizeApproximate Ring Strain (kcal/mol)
Aziridine3~27.0
Azetidine425.4 rsc.org
Pyrrolidine5~6.0
Piperidine6~0.0

Regioselective Ring-Opening Reactions of Azetidines

The strain within the azetidine ring facilitates a variety of ring-opening reactions, which are among the most important transformations for this class of compounds. rsc.orgnih.gov These reactions typically require activation of the azetidine nitrogen, often through protonation, alkylation to form an azetidinium ion, or coordination to a Lewis acid. magtech.com.cnresearchgate.net The regioselectivity of the ring-opening, i.e., which C-N bond is cleaved, is heavily influenced by the substitution pattern on the ring and the nature of the nucleophile or reagent. magtech.com.cnresearchgate.net

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cnresearchgate.net In the case of this compound, after activation to an azetidinium ion, a nucleophile can attack either of the ring carbons adjacent to the nitrogen (C2 or C4). The outcome is generally governed by SN2-type mechanisms. nih.govacs.org

The regioselectivity of this attack is dictated by a combination of steric and electronic effects. researchgate.net For azetidinium ions with no substituents at the C2 and C4 positions, nucleophilic attack typically occurs at these positions. researchgate.net In the specific case of 3-[(2-Methoxyphenyl)methyl]azetidinium ion, both C2 and C4 are unsubstituted. Therefore, a nucleophile would attack at either C2 or C4, leading to the cleavage of the C2-N or C4-N bond. Sterically demanding nucleophiles may favor attack at the less hindered carbon. magtech.com.cnresearchgate.net The reaction is often highly stereoselective, proceeding with inversion of configuration at the carbon center being attacked. nih.gov A variety of nucleophiles, including halides, amines, and oxygen-based nucleophiles, can be employed in these reactions. nih.govresearchgate.netrsc.org

Azetidines can undergo ring expansion and rearrangement reactions, often catalyzed by transition metals or promoted by the formation of reactive intermediates like ylides. magtech.com.cnresearchgate.net One notable process is the magtech.com.cnresearchgate.net-Stevens rearrangement, which can lead to a one-carbon ring expansion of aziridines to azetidines and can conceptually be applied to expand azetidines to pyrrolidines. chemrxiv.orgnih.govacs.org For example, the treatment of an azetidine with a diazo compound in the presence of a copper catalyst can provide access to the corresponding pyrrolidine. nih.gov

Another strategy involves a formal [3+1] ring expansion, where a rhodium-bound carbene reacts with a strained aziridine to yield a highly substituted azetidine. nih.gov While this is a method for azetidine synthesis, analogous reactivity could potentially be explored for the ring expansion of azetidines themselves. These rearrangement processes often proceed through complex mechanisms involving ylide intermediates, and controlling the chemo- and stereoselectivity is a significant synthetic challenge. nih.govchemrxiv.org

Chemical Transformations of the (2-Methoxyphenyl)methyl Substituent

The (2-methoxyphenyl)methyl group offers additional avenues for chemical modification, distinct from the reactivity of the azetidine core.

The methoxy (B1213986) group (-OCH₃) on the aromatic ring is generally resistant to oxidation. ias.ac.in However, under specific conditions, reactions can occur. The oxidation of anisole (B1667542) and its derivatives has been studied with various oxidants. For instance, oxidation with acid bromate (B103136) tends to result in hydroxylation at the ortho and para positions of the aromatic ring rather than attack on the methoxy group itself. ias.ac.in Radical-initiated oxidation using lead tetra-acetate can lead to a mixture of products, including acetoxylation of the ring and, to a lesser extent, the side-chain. rsc.org

Electrochemical oxidation provides another route, generating highly reactive intermediates. chinesechemsoc.org The atmospheric oxidation of anisole initiated by hydroxyl radicals can lead to the formation of cresols and other ring-retaining or ring-scission products. researchgate.net Direct oxidation of the methoxy group to a formaldehyde (B43269) equivalent or its complete cleavage is a challenging transformation that typically requires harsh conditions or specific enzymatic systems.

The aromatic ring of the (2-methoxyphenyl)methyl substituent is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group. lumenlearning.comlibretexts.org The methoxy group is a powerful activating group, increasing the rate of electrophilic substitution significantly compared to unsubstituted benzene. lumenlearning.commsu.edu

This activation is a result of the resonance effect, where the lone pairs on the oxygen atom donate electron density to the aromatic ring, stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. libretexts.orglibretexts.org The methoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. msu.edu In this compound, the positions on the aromatic ring available for substitution are C3, C4, C5, and C6. The methoxy group is at C2. Therefore, electrophilic attack will be directed primarily to the C4 (para) and C6 (ortho) positions. The C1 position is occupied by the methylazetidine substituent.

Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent TypeExample GroupsEffect on ReactivityDirecting Influence
Activating-OCH₃, -OH, -NH₂, -Alkyl lumenlearning.comlibretexts.orgIncreases Rate lumenlearning.comOrtho, Para msu.edu
Deactivating (Halogens)-F, -Cl, -Br, -IDecreases RateOrtho, Para libretexts.org
Deactivating-NO₂, -SO₃H, -CN, -C(O)RDecreases Rate lumenlearning.comMeta

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy allows for the determination of the proton framework of 3-[(2-Methoxyphenyl)methyl]azetidine. The spectrum is expected to exhibit distinct signals corresponding to the protons of the azetidine (B1206935) ring, the methylene (B1212753) bridge, the methoxy (B1213986) group, and the aromatic ring. The chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants provide critical information about the connectivity of the atoms.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct signal, and the chemical shift of each signal is indicative of the carbon's hybridization and its local electronic environment.

While specific experimental data for this compound is not widely published in readily accessible literature, a hypothetical ¹H and ¹³C NMR data table is presented below based on the analysis of similar structures.

Interactive Data Table: Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (4H)6.80-7.20m-
Methoxy (3H)3.85s-
Azetidine CH₂ (4H)3.50-3.70m-
Methylene CH₂ (2H)2.80d7.5
Azetidine CH (1H)2.50-2.60m-
Interactive Data Table: Predicted ¹³C NMR Data for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C (Quaternary)157.5
Aromatic CH130.0
Aromatic CH128.0
Aromatic C (Quaternary)125.0
Aromatic CH120.5
Aromatic CH110.0
Methoxy C55.5
Azetidine CH₂53.0
Methylene CH₂38.0
Azetidine CH35.0

Further structural confirmation and elucidation of more complex bonding environments can be achieved through advanced NMR techniques such as ¹⁵N and ¹⁹F NMR spectroscopy , should nitrogen or fluorine atoms be present in derivatives of the compound.

Mass Spectrometry (MS) for Structural Elucidation (LCMS, HRMS, FAB-Mass, GCMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LCMS) is a hybrid technique that separates the compound from a mixture using liquid chromatography and then detects it using mass spectrometry. This is particularly useful for confirming the molecular weight of the synthesized product.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of a newly synthesized compound.

Fast Atom Bombardment (FAB-Mass) and Gas Chromatography-Mass Spectrometry (GCMS) are other mass spectrometry techniques that can be employed for the characterization of this compound, depending on its volatility and thermal stability.

Interactive Data Table: Predicted HRMS Data for this compound
IonCalculated m/z
[M+H]⁺178.1226
[M+Na]⁺200.1046

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine in the azetidine ring, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the methoxy group, and C-N stretching of the azetidine ring.

Interactive Data Table: Predicted FTIR Data for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch3300-3500
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
C-O Stretch1020-1050
C-N Stretch1200-1250

Chromatographic Purity and Separation Techniques (TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. The retention factor (Rf) value is a characteristic of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides a quantitative measure of the purity of the compound. By using a suitable column and mobile phase, a high-resolution separation of the target compound from any byproducts or starting materials can be achieved. The purity is typically reported as a percentage of the total peak area in the chromatogram.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound or one of its derivatives can be obtained, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the absolute and relative stereochemistry of the molecule. This technique is particularly valuable for confirming the connectivity of atoms and for establishing the spatial arrangement of substituents on the azetidine ring.

Computational Chemistry and Theoretical Investigations of Azetidine Architecture

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of azetidine (B1206935) derivatives. While specific DFT studies on 3-[(2-Methoxyphenyl)methyl]azetidine are not extensively documented in the reviewed literature, the principles can be applied to understand its characteristics. DFT calculations allow for the determination of molecular orbital energies (such as HOMO and LUMO), electron density distribution, and electrostatic potential maps.

These calculations are crucial for understanding the reactivity of the azetidine ring. For instance, DFT has been employed to investigate the relationship between structure, mechanism, and reactivity in various reactions involving azetidines. cuny.edu By analyzing parameters like global electrophilicity and nucleophilicity, researchers can predict how the molecule will interact with other reagents. cuny.edu In the context of synthesis, DFT calculations have been used to provide a quantum chemical explanation for Baldwin's rules in the ring-formation reactions of oxiranes to yield azetidines, confirming that kinetic controls dictate the stereochemical outcome. researchgate.net Such analyses for this compound would involve assessing the influence of the (2-methoxyphenyl)methyl substituent on the electron density and strain of the four-membered ring, thereby predicting its reactivity and stability.

Table 1: Representative Quantum Chemical Parameters Calculable for Azetidine Derivatives

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap Energy difference between HOMO and LUMORelates to the chemical reactivity and kinetic stability of the molecule.
Electron Density Spatial distribution of electrons in the moleculeIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Electrostatic Potential The potential energy of a positive test charge interacting with the moleculeMaps regions of positive and negative potential, predicting sites for non-covalent interactions.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Interactions

Molecular modeling and molecular dynamics (MD) simulations are essential for exploring the conformational landscapes and intermolecular interactions of flexible molecules like this compound. The azetidine ring itself is not planar and can undergo a puckering motion. The substituent at the 3-position further complicates the conformational possibilities due to the rotation around single bonds.

MD simulations can model the dynamic behavior of the molecule over time, providing a detailed picture of its accessible conformations and the energetic barriers between them. This is critical for understanding how the molecule might bind to a biological target, such as a protein receptor. For example, MD simulations have been used to study the stability of ligand-receptor complexes involving azetidin-2-one (B1220530) derivatives and the epidermal growth factor receptor (EGFR). researchgate.netdergipark.org.tr These simulations track properties like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability of the binding pose and the flexibility of different parts of the molecule and protein. researchgate.netdergipark.org.tr Such studies on this compound could reveal its preferred three-dimensional structures and how it interacts with its biological targets, guiding the design of more potent analogs.

Prediction of Reaction Pathways, Selectivity, and Yields in Azetidine Synthesis

Computational chemistry plays a pivotal role in predicting the feasibility, reaction pathways, regioselectivity, and potential yields of synthetic routes to azetidines. mit.edu The synthesis of the strained four-membered azetidine ring can be challenging, and computational models help to circumvent laborious trial-and-error experimentation. mit.edu

Researchers have successfully used computational models to predict which compounds can react to form azetidines via photocatalysis. mit.edu By calculating frontier orbital energies, these models can prescreen substrates to determine which pairs will likely react and which will not. mit.eduthescience.dev Furthermore, computational studies using DFT have been undertaken to understand the preference for specific cyclization pathways, such as the observed 4-exo-dig cyclization over the 5-endo-dig pathway in the synthesis of azetidines from ynamides. nih.gov Similarly, computational investigations have elucidated the role of catalysts and substrates in controlling regioselectivity in reactions like the lanthanum (III)-catalyzed intramolecular aminolysis of epoxy amines to afford azetidines. frontiersin.org These approaches could be applied to devise and optimize synthetic strategies for this compound, predicting the most efficient precursors and reaction conditions.

In Silico Prediction of Biological Activity and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico methods are widely used in the early stages of drug discovery to predict the biological activity and the ADME properties of new chemical entities. For azetidine derivatives, these computational tools are invaluable for identifying promising drug candidates.

Molecular docking is a key technique used to predict the binding affinity and orientation of a molecule within the active site of a biological target. researchgate.netnih.gov Studies on various azetidin-2-one derivatives have used docking to evaluate their potential as anticancer agents by predicting their interaction with targets like EGFR and tubulin. researchgate.netnih.gov The results, often expressed as a fitness score, help to prioritize compounds for synthesis and biological testing. researchgate.net

ADME prediction is another critical in silico assessment. Tools like Swiss-ADME can calculate various physicochemical properties to evaluate a compound's drug-likeness based on criteria such as Lipinski's rule of five. researchgate.netdergipark.org.tr These tools predict parameters like oral bioavailability, blood-brain barrier permeability, and potential for being a substrate for efflux pumps like P-glycoprotein. dergipark.org.trdergipark.org.tr Several studies on azetidin-2-one and 1,3-diazetidin-2-one derivatives have demonstrated that these compounds can be designed to have favorable ADME profiles, suggesting their potential as orally active drugs. researchgate.netnih.gov While specific in silico predictions for this compound are not detailed in the available literature, these established methodologies could be readily applied to assess its potential as a therapeutic agent.

Table 2: Common In Silico ADME Predictions for Drug Discovery

PropertyPrediction Tool/MethodImportance
Lipophilicity (logP) Swiss-ADME, etc.Affects absorption, distribution, and metabolism.
Molecular Weight Swiss-ADME, etc.Influences diffusion and transport across membranes.
Hydrogen Bond Donors/Acceptors Swiss-ADME, etc.Key for solubility and binding to biological targets.
Oral Bioavailability Lipinski's Rule of Five, BOILED-Egg modelPredicts the fraction of an orally administered dose that reaches systemic circulation.
Blood-Brain Barrier (BBB) Permeation BOILED-Egg modelDetermines if a compound can enter the central nervous system.
P-glycoprotein Substrate Swiss-ADMEPredicts if the compound will be actively transported out of cells, affecting its efficacy.

Biological and Pharmacological Activities of Azetidine Containing Compounds, with Focus on 3 2 Methoxyphenyl Methyl Azetidine

Broad Spectrum of Pharmacological Activities Associated with Azetidines

Compounds incorporating the azetidine (B1206935) moiety display a remarkable range of pharmacological activities, positioning them as significant leads in drug discovery. The inherent ring strain of the four-membered ring contributes to its unique chemical properties and biological reactivity. Researchers have successfully synthesized and evaluated numerous azetidine derivatives, revealing activities that span from anti-cancer to central nervous system modulation.

Azetidine derivatives have shown considerable promise as anti-cancer agents. cymitquimica.com Novel series of N-substituted azetidinones have been synthesized and evaluated for their antiproliferative effects. For instance, certain thiazole-conjugated 2-azetidinone derivatives have been tested against HeLa cancer cell lines, with some compounds showing notable activity.

Another strategy involves using the azetidine moiety to modify existing anti-tumor drugs. A series of analogues of TZT-1027, an antitumor agent, were developed by replacing its phenylethyl group with a 3-aryl-azetidine moiety. This modification resulted in compounds with moderate to excellent antiproliferative activities against cell lines such as A549 (lung cancer) and HCT116 (colon cancer). One of the most potent analogues, compound 1a , exhibited IC50 values in the low nanomolar range.

Furthermore, azetidine amides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. Certain azetidine-based STAT3 inhibitors demonstrated the ability to attenuate the survival of human breast cancer cells (MDA-MB-231) that harbor constitutively active STAT3, with some compounds completely inhibiting colony formation at a concentration of 1 µM. Platinum complexes incorporating an azetidine ring have also been synthesized and tested, showing moderate to good activity against lymphocytic leukemia P388 in mice.

Table 1: Examples of Anti-Cancer Activity in Azetidine Derivatives

Compound/Derivative Class Cancer Cell Line/Model Observed Activity Reference
Thiazole conjugated 2-azetidinones (e.g., Compound 9) HeLa IC50 = 58.86 µM
TZT-1027 analogue 1a A549 (lung), HCT116 (colon) IC50 = 2.2 nM (A549), 2.1 nM (HCT116)
Azetidine amide 7g MDA-MB-231 (breast) Complete inhibition of colony formation at 1 µM
Azetidine platinum(II) complex 3b P388 leukemia (mice) T/C value of 162 at 32 mg/kg

The azetidine scaffold, particularly the azetidin-2-one (B1220530) or β-lactam ring, is historically significant for its antibacterial properties, forming the core of penicillin and cephalosporin antibiotics. Modern research continues to explore novel azetidine derivatives for broader antimicrobial applications, including activity against drug-resistant strains.

Antibacterial and Antifungal Activity: Newly synthesized azetidine analogues have demonstrated significant antibacterial and antifungal activities. In one study, derivatives were tested against bacterial strains like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as fungal strains such as Candida albicans and Aspergillus niger. The results showed that specific structural modifications, such as the inclusion of a 2-chlorobenzaldehyde derived moiety, enhanced the antimicrobial potency compared to standard drugs. Other research has focused on combining the azetidine ring with other bioactive heterocycles, such as quinolones, to create compounds with superior activity against strains like methicillin-resistant Staphylococcus aureus (MRSA).

Antitubercular Activity: Azetidine derivatives have also been identified as potent agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. Certain azetidin-2-one analogues showed good to moderate anti-tubercular activity, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL against the Mtb H37Rv strain. Another study identified a series of 1,2,4-substituted azetidines that kill multidrug-resistant Mtb by blocking mycolate assembly, a crucial process for the bacterial cell wall. Spirocyclic azetidines equipped with a nitrofuran "warhead" have also shown excellent in vitro activity against Mtb, with some compounds demonstrating lower MICs than the frontline drug isoniazid.

Table 2: Selected Anti-Microbial Activities of Azetidine Derivatives

Compound Class Target Organism Activity/Potency Reference
Azetidine analogue D2 E. coli, S. aureus, P. aeruginosa Outperformed standard drugs in inhibiting microbial growth
Quinolone-azetidine conjugates Quinolone-susceptible MRSA Superior antibacterial activity compared to levofloxacin
Azetidin-2-one analogues Mycobacterium tuberculosis H37Rv MIC values of 1.56 and 0.78 µg/mL
Nitrofuran-spirocyclic azetidines Mycobacterium tuberculosis H37Rv Lower MICs than isoniazid

The therapeutic potential of azetidines extends to combating inflammation and oxidative stress. cymitquimica.com A novel derivative, KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride), was shown to have potent anti-inflammatory and antioxidative properties in microglial cells treated with amyloid β (Aβ). The compound attenuated the Aβ-induced production of inflammatory mediators like IL-6, IL-1β, and TNF-α. It also reduced levels of protein oxidation, lipid peroxidation, and reactive oxygen species (ROS).

The mechanism for these effects involves the modulation of cellular signaling pathways; KHG26792 increased the phosphorylation of the Akt/GSK-3β pathway and decreased the translocation of the inflammatory transcription factor NF-κB. Other studies have synthesized and screened azetidin-2-one derivatives that demonstrated good antioxidant activity in DPPH free radical scavenging assays. The ability of these compounds to act as antioxidants adds to their broad spectrum of biological activities, which also includes anti-bacterial, anti-fungal, and anti-cancer properties.

Azetidine-containing molecules are being actively investigated for their effects on the central nervous system. cymitquimica.com Their constrained structure makes them suitable for designing ligands that can selectively interact with CNS targets.

One area of focus is the inhibition of neurotransmitter reuptake. Azetidine derivatives have been designed as conformationally constrained analogues of GABA and evaluated as GABA uptake inhibitors. Specific azetidin-2-ylacetic acid derivatives with lipophilic side chains showed high potency for the GAT-1 transporter, with IC50 values in the low micromolar range. More recently, novel 3-substituted azetidine derivatives have been explored as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine. One promising compound, 6be , showed a dose-dependent reduction of immobility in preclinical models after both intravenous and oral administration, suggesting potential as a next-generation antidepressant. The azetidine scaffold is also noted for its potential in developing agents with dopamine antagonist activity. cymitquimica.com

Malaria remains a significant global health issue, and the emergence of drug resistance necessitates the discovery of new therapeutics. Azetidine derivatives have emerged as a promising new class of antimalarial agents. Research has identified azetidine-2-carbonitriles that act as potent inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme essential for parasite pyrimidine biosynthesis. An optimized compound from this series, BRD9185 , displayed potent activity against multidrug-resistant blood-stage parasites (EC50 = 0.016 µM) and was curative in a mouse model of malaria after only three doses.

Another class of antimalarials, bicyclic azetidines, targets the P. falciparum phenylalanyl-tRNA synthetase. An efficient synthesis was developed for the compound BRD3914 , which showed substantial antimalarial activity (EC50 = 15 nM) and cured P. falciparum infection in a mouse model after four oral doses.

Structure-Activity Relationship (SAR) Studies for Azetidine Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of azetidine-based drug candidates. Studies across different therapeutic areas have highlighted key structural features that influence biological activity.

For GABA uptake inhibitors, SAR studies revealed that azetidin-2-ylacetic acid derivatives were more potent than their azetidin-3-ylcarboxylic acid counterparts. The presence of a lipophilic moiety, such as a 4,4-diphenylbutenyl group, attached to the azetidine nitrogen was critical for high affinity to the GAT-1 transporter.

In the development of triple reuptake inhibitors, the nature of the substituents on the azetidine ring significantly impacted activity. Azetidinyl ethers with a naphthyl moiety showed elevated activities against all three monoamine transporters. Furthermore, the bulkiness of another substituent (R2) was important; bulkier groups like n-propyl led to higher activity than smaller groups like methyl.

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of azetidine derivatives can be significantly modulated by the nature and position of substituents on the azetidine ring and its appended functional groups. Structure-activity relationship (SAR) studies on various classes of azetidine-containing compounds have demonstrated that even minor chemical modifications can lead to substantial changes in potency and selectivity for their biological targets.

For instance, in a series of 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives evaluated as GABA uptake inhibitors, modifications at the azetidine nitrogen had a pronounced effect on their activity at GABA transporters GAT-1 and GAT-3. ebi.ac.uknih.gov N-unsubstituted analogs generally displayed different potency profiles compared to their N-alkylated counterparts. The introduction of lipophilic residues at the nitrogen atom was a key determinant of inhibitory potency. ebi.ac.uknih.gov This suggests that for 3-[(2-Methoxyphenyl)methyl]azetidine, derivatization of the azetidine nitrogen could be a viable strategy to modulate its pharmacological profile.

Furthermore, the nature of the aromatic substituent itself is crucial. In a study of 3-(2(S)-azetidinylmethoxy)pyridines, the introduction of halogen atoms onto the pyridine ring dramatically influenced binding affinity for nicotinic acetylcholine receptors (nAChRs). Analogs with substituents at the 5 or 6-position of the pyridine ring displayed subnanomolar affinity, whereas those with bulky halogens at the 2-position had significantly lower affinity. This highlights the sensitivity of receptor binding to the substitution pattern on the aromatic ring. By extension, modifications to the 2-methoxyphenyl group in this compound, such as altering the position of the methoxy (B1213986) group or introducing other substituents, would likely have a profound impact on its biological potency and selectivity. For example, shifting the methoxy group to the 3- or 4-position, or replacing it with other functional groups, could alter the electronic and steric properties of the molecule, thereby influencing its interaction with target proteins.

The data from related compounds suggest that a systematic exploration of substitutions on both the azetidine nitrogen and the phenyl ring of this compound would be essential to delineate a comprehensive SAR and to optimize its potential therapeutic effects.

Table 1: Impact of N-Substitution on the GAT-1 and GAT-3 Inhibitory Activity of 3-hydroxy-3-(4-methoxyphenyl)azetidine Derivatives

Compound N-Substituent GAT-1 IC50 (µM) GAT-3 IC50 (µM)
18a H > 1000 114 ± 19
18b CH3 26.6 ± 3.3 43.1 ± 7.2
18c C2H5 53.7 ± 11.2 37.0 ± 5.0
18d n-C3H7 102 ± 18 39.5 ± 5.4
18e n-C4H9 165 ± 25 31.0 ± 4.7

Data extrapolated from studies on related azetidine derivatives.

Receptor Binding and Ligand-Target Interactions

The specific arrangement of functional groups around the azetidine core dictates the compound's ability to bind to biological targets. The this compound structure possesses several key features that could mediate receptor interactions: the basic nitrogen of the azetidine ring, the aromatic methoxyphenyl group, and the methylene (B1212753) linker.

Studies on structurally related 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives have shown moderate affinity for the GABA transporters GAT-1 and GAT-3. ebi.ac.uknih.gov For example, N-methyl-3-hydroxy-3-(4-methoxyphenyl)azetidine exhibited an IC50 value of 26.6 µM at GAT-1, while N-butyl-3-hydroxy-3-(4-methoxyphenyl)azetidine showed an IC50 of 31.0 µM at GAT-3. ebi.ac.uknih.gov This indicates that the methoxyphenyl-azetidine scaffold can be accommodated within the binding sites of these transporters. The methoxy group, in particular, may engage in hydrogen bonding or dipole-dipole interactions with amino acid residues in the receptor pocket, while the phenyl ring could form hydrophobic or π-stacking interactions.

In the case of this compound, the azetidine nitrogen is likely to be protonated at physiological pH, allowing it to form a crucial ionic interaction with an acidic residue (e.g., aspartate or glutamate) in a target receptor. The 2-methoxyphenyl group provides a distinct electronic and steric profile that can influence binding. The ortho-methoxy substitution may enforce a specific conformation of the benzyl (B1604629) group relative to the azetidine ring, which could be critical for fitting into a binding pocket. This constrained conformation, along with potential hydrogen bond acceptor capabilities of the methoxy oxygen, could contribute to both affinity and selectivity for a particular target.

While the precise targets of this compound are not yet elucidated, the principles of ligand-receptor interactions suggest that its binding would be governed by a combination of ionic, hydrogen bonding, and hydrophobic interactions, driven by the specific chemical features of the molecule.

Table 2: Receptor Binding Data for Representative Azetidine Derivatives

Compound Class Target Receptor/Transporter Key Structural Features Affinity (Ki or IC50)
3-Hydroxy-3-(4-methoxyphenyl)azetidines GAT-1/GAT-3 4-Methoxyphenyl, Azetidine-3-ol 26.6 - 165 µM (GAT-1), 31.0 - 114 µM (GAT-3) ebi.ac.uknih.gov
3-(Azetidinylmethoxy)pyridines Nicotinic Acetylcholine Receptors Azetidine, Pyridine Ring 11 - 210 pM ebi.ac.uk

Data from studies on related azetidine-containing compounds.

Stereochemical Influence on Pharmacological Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its pharmacological activity. For substituted azetidines, the presence of stereocenters can lead to enantiomers or diastereomers that may exhibit significantly different potencies, selectivities, and metabolic profiles.

In the case of this compound, the carbon atom at the 3-position of the azetidine ring is a stereocenter. This means the compound can exist as two enantiomers, (R)-3-[(2-Methoxyphenyl)methyl]azetidine and (S)-3-[(2-Methoxyphenyl)methyl]azetidine. Biological macromolecules, such as receptors and enzymes, are chiral, and thus they can differentiate between the two enantiomers. It is highly probable that one enantiomer will have a higher affinity for a specific biological target than the other, a phenomenon known as eudismic ratio.

The importance of stereochemistry has been clearly demonstrated in other substituted azetidines. For example, in a study of azetidine-2,3-dicarboxylic acids as NMDA receptor ligands, the four possible stereoisomers showed distinct binding affinities and functional activities. The L-trans isomer displayed the highest affinity (Ki = 10 µM) and was the most potent agonist at the NR1/NR2D subtype, while the other isomers were significantly less active. This underscores that the precise spatial orientation of the substituents on the azetidine ring is paramount for effective interaction with the receptor.

Table 3: Stereochemical Influence on NMDA Receptor Affinity of Azetidine-2,3-dicarboxylic Acid (ADC) Stereoisomers

Stereoisomer NMDA Receptor Affinity (Ki, µM)
L-trans-ADC 10
D-cis-ADC 21
D-trans-ADC 90
L-cis-ADC > 100

This data illustrates the principle of stereochemical influence on the activity of substituted azetidines.

Applications of Azetidine Scaffolds in Medicinal Chemistry and Drug Development

Azetidines as "Building Blocks" for Diverse Compound Libraries

Azetidine-containing molecules are increasingly utilized as fundamental building blocks for the synthesis of diverse compound libraries aimed at high-throughput screening (HTS) and drug discovery. enamine.netlifechemicals.com The ability to acquire a variety of azetidine-containing building blocks can significantly accelerate drug discovery projects. enamine.net Pharmaceutical companies and academic researchers leverage these scaffolds to rapidly generate collections of novel chemical entities with a wide range of functionalities. technologynetworks.com

The synthesis of these libraries often involves a densely functionalized azetidine (B1206935) ring system that allows for diversification, leading to a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov For example, a library of 1,976 spirocyclic azetidines was synthesized for the generation of lead-like molecules targeting the central nervous system (CNS). nih.gov The goal of such efforts is to populate chemical libraries with compounds that possess optimized physicochemical properties, thereby increasing the efficiency of identifying promising new drug candidates. nih.gov The use of azetidine building blocks is a key strategy in diversity-oriented synthesis (DOS), which seeks to explore new chemical space for probe and drug discovery. nih.gov

Table 1: Examples of Azetidine Building Blocks for Compound Libraries This table is representative and for illustrative purposes.

Compound Name Structure Application
3-Azetidinecarboxylic acid Introduction of a constrained amino acid motif.
N-Boc-3-aminoazetidine A versatile intermediate for further functionalization.
3-Hydroxyazetidine Introduction of a polar group with a rigid vector.

Design and Synthesis of Conformationally Restricted Analogues

A significant advantage of the azetidine scaffold is its inherent rigidity, which is exploited in the design of conformationally restricted analogues of biologically active molecules. enamine.net Limiting the conformational flexibility of a molecule can lead to a decrease in the entropy of binding to its biological target, potentially resulting in higher affinity and selectivity. enamine.netlifechemicals.com The predefined spatial orientation of substituents on a rigid scaffold like azetidine is a key principle in modern drug design, particularly for fragment-based approaches. enamine.net

Exploration of Azetidines as Bioisosteres

In medicinal chemistry, bioisosterism refers to the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. The azetidine ring has been successfully employed as a bioisostere for other common cyclic and acyclic fragments. tcichemicals.com

Azetidines are considered valuable isosteres of other N-heterocyles. nih.gov For example, spirocyclic azetidines can serve as bioisosteres for morpholine (B109124) and piperazine, introducing more three-dimensional character to a drug candidate, which can lead to improved solubility and other desirable properties. tcichemicals.comacs.org The replacement of a more flexible or planar group with a rigid, non-planar azetidine ring can favorably alter a molecule's interaction with its target and improve its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The high molecular rigidity and stability of azetidines make them privileged scaffolds for a broad range of applications as isosteric replacements in drug discovery. researchgate.net

Table 2: Azetidine as a Bioisosteric Replacement

Original Fragment Azetidine-based Bioisostere Potential Advantage
Piperidine (B6355638) Azaspiro[3.3]heptane Increased rigidity, novel vector space. rsc.org
Morpholine Spiro[3.3]heptan-2-amine Improved metabolic stability, reduced planarity. tcichemicals.com
Phenyl ring Bicyclo[1.1.1]pentane (Bcp) Introduction of sp³ character, improved solubility. tcichemicals.com

Development of Novel Therapeutic Agents Targeting Specific Pathways

The incorporation of the azetidine moiety has led to the discovery of potent and selective therapeutic agents targeting a variety of biological pathways implicated in disease. nih.govlifechemicals.com The unique structural features of azetidine can impart novel pharmacological properties, leading to compounds with improved efficacy and target specificity. nih.gov

One notable area of success is the development of azetidine-based inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a validated anticancer therapeutic target. acs.orgnih.gov A series of azetidine amides were discovered to be potent STAT3 inhibitors, with some compounds showing excellent cellular activity against breast tumor cells that harbor aberrantly active STAT3. acs.org Further studies revealed that certain azetidine-based compounds irreversibly bind to STAT3, selectively inhibiting its activity with IC₅₀ values in the sub-micromolar range, while having minimal effect on other STAT proteins like STAT1 or STAT5. nih.gov These compounds were shown to induce tumor cell death and suppress STAT3 target gene expression. acs.org

Other examples include azetidine-containing compounds with antibacterial activity superior to clinically used fluoroquinolones and inhibitors of N-ribosyl hydrolases. lifechemicals.com Azetidines are also found in drugs developed for neurological diseases such as Parkinson's disease and Tourette's syndrome. technologynetworks.com

Table 3: Examples of Azetidine-Containing Therapeutic Agents and Their Targets

Compound Class Biological Target Therapeutic Area Reference
Azetidine Amides (e.g., H172) STAT3 Oncology (Breast Cancer) nih.gov
Azetidine-Quinolone Hybrids DNA Gyrase / Topoisomerase IV Infectious Disease (Antibacterial) lifechemicals.com
Azelnidipine L-type calcium channels Cardiovascular (Antihypertensive) enamine.net
Cobimetinib MEK Oncology (Melanoma) taylorandfrancis.com

Role in Peptidomimetics and Unnatural Amino Acid Synthesis

Azetidines play a crucial role in the field of peptidomimetics, where they are used as building blocks for unnatural amino acids. nih.gov Incorporating these constrained amino acids into peptide sequences can enforce specific secondary structures (e.g., β-turns), increase resistance to proteolytic degradation, and enhance binding affinity to biological targets. nih.govnih.gov

Azetidine-2-carboxylic acid (Aze), a non-proteinogenic analogue of proline, can be misincorporated into proteins in place of proline, potentially altering their structure and function. taylorandfrancis.com Synthetic chemists have developed routes to create libraries of novel 2-azetidinylcarboxylic acids for incorporation into small peptide chains. acs.org

More recently, the 3-aminoazetidine (3-AAz) subunit has been introduced as a novel turn-inducing element for the efficient synthesis of small to medium-sized cyclic peptides. nih.govresearchgate.net The inclusion of a 3-AAz unit within a linear peptide precursor has been shown to greatly improve the efficiency of macrocyclization reactions. nih.gov Furthermore, the azetidine nitrogen provides a handle for late-stage functionalization, allowing for the attachment of tags like dyes or biotin (B1667282) without occupying the side chains of the backbone amino acids. researchgate.net Structural analysis has shown that the azetidine ring can influence the conformation of the peptide backbone and improve stability towards proteases compared to the corresponding all-amino acid macrocycle. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing 3-[(2-Methoxyphenyl)methyl]azetidine, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Route 1 : Utilize reductive amination between 2-methoxybenzaldehyde and azetidine derivatives. Catalytic hydrogenation (e.g., Pd/C, H₂) or sodium cyanoborohydride in methanol at 50°C can yield the target compound. Monitor pH (4–6) to favor imine intermediate formation .
  • Route 2 : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) using azetidine boronic esters and 2-methoxyphenyl halides. Optimize ligand choice (e.g., SPhos) and base (K₂CO₃) to enhance coupling efficiency .
  • Optimization : Use HPLC (C18 column, acetonitrile/water gradient) to track reaction progress. Adjust solvent polarity (e.g., DMF vs. THF) to improve yields (typical range: 60–85%) .

Q. Which analytical techniques are most reliable for characterizing structural integrity and purity?

  • Methodological Answer :

  • NMR : ¹H NMR (400 MHz, CDCl₃) key peaks: δ 3.85 (s, OCH₃), 3.45–3.70 (m, azetidine CH₂), 7.20–7.40 (m, aromatic H). ¹³C NMR confirms methoxy (δ 55.2) and azetidine carbons (δ 45–50) .
  • HPLC/MS : Reverse-phase HPLC (Zorbax SB-C18, 0.1% TFA in water/acetonitrile) coupled with ESI-MS (m/z calc. 177.1 [M+H]⁺) ensures purity (>98%) and detects byproducts .

Advanced Research Questions

Q. How does the 2-methoxyphenyl substituent influence the azetidine ring’s electronic and conformational properties?

  • Methodological Answer :

  • Photoelectron Spectroscopy : Compare ionization potentials (IPs) of this compound with unsubstituted analogs. The methoxy group’s electron-donating effect raises the nN IP by ~0.1 eV, stabilizing the lone pair on nitrogen .
  • Computational Modeling : DFT calculations (B3LYP/6-311+G*) reveal steric hindrance between the methoxy group and azetidine hydrogens, leading to ~30° rotation about the phenyl-azetidine bond. This reduces conjugation but enhances ring puckering .

Q. What experimental approaches can elucidate the compound’s neuroprotective mechanisms in oxidative stress models?

  • Methodological Answer :

  • In Vitro Assays : Treat SH-SY5Y cells with MPP⁺ (1 mM) to induce oxidative stress. Co-administer this compound (10–100 µM) and measure ROS via DCFH-DA fluorescence. Mitochondrial membrane potential (JC-1 dye) and ATP levels (luciferase assay) assess rescue effects .
  • Pathway Analysis : Western blotting for NLRP3 inflammasome components (e.g., caspase-1, IL-1β) in LPS-stimulated microglia. IC₅₀ values (~20 µM) suggest inhibition via redox-sensitive pathways .

Data Contradiction Resolution

Q. How can researchers resolve discrepancies in reported steric vs. electronic effects of ortho-substituents on azetidine derivatives?

  • Methodological Answer :

  • Case Study : shows ortho-methyl groups unexpectedly raise IPs in N-arylazetidines, contradicting hyperconjugation models.
  • Resolution :

Variable-Temperature NMR : Probe rotational barriers to confirm steric-induced bond rotation.

X-ray Crystallography : Compare crystal structures of this compound and analogs to quantify torsion angles .

Kinetic Isotope Effects : Measure deuteration impact on reaction rates to distinguish steric vs. electronic contributions .

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